molecular formula C5H9ClO B8757186 4-Chloro-2-methylbutyraldehyde CAS No. 63483-09-0

4-Chloro-2-methylbutyraldehyde

Cat. No.: B8757186
CAS No.: 63483-09-0
M. Wt: 120.58 g/mol
InChI Key: RKGRKVOYHNAUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Aldehydes in Synthetic Chemistry

Halogenated aldehydes are a class of organic compounds that possess significant utility in synthetic chemistry. The introduction of a halogen atom into an aldehyde molecule profoundly influences its reactivity and provides a handle for further functionalization. mt.com Halogenation at the alpha-position to the carbonyl group is a particularly important transformation, as it enhances the electrophilicity of the carbonyl carbon and activates the α-carbon for nucleophilic substitution reactions. fiveable.meleah4sci.com This process is a key step in converting simple carbonyl compounds into more complex molecules. fiveable.me

The presence of a halogen, such as chlorine or bromine, creates a good leaving group, facilitating reactions like elimination to form α,β-unsaturated aldehydes or substitution to introduce other functional groups. libretexts.org α,β-Unsaturated carbonyls are themselves crucial intermediates in many synthetic pathways, including the formation of carbon-carbon bonds. libretexts.org

The broader importance of halogenated organic compounds is well-established. They are integral to the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, polymers, and flame retardants. mt.comrsc.org It is estimated that approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms. rsc.org The inclusion of a halogen can enhance a molecule's biological activity, stability, and membrane permeability. rsc.org While brominated and iodinated compounds are often used as intermediates due to the higher reactivity of the C-Br and C-I bonds, chlorinated compounds are frequently found in final products and are also valuable synthetic building blocks. rsc.org

Overview of 4-Chloro-2-methylbutyraldehyde as a Synthetic Synthon

This compound is a chiral, bifunctional synthon, a building block used to introduce specific structural motifs into a larger molecule. Its utility stems from the presence of two distinct reactive sites: the aldehyde functional group and the chloroalkyl chain. This dual reactivity allows for sequential or selective transformations, making it a versatile tool for synthetic chemists.

The aldehyde group can participate in a wide array of classic carbonyl reactions. These include nucleophilic additions with organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, Wittig reactions to generate alkenes, and reductive aminations to produce amines. sigmaaldrich.com It can also undergo aldol (B89426) reactions, a fundamental method for forming carbon-carbon bonds. wikipedia.org

Simultaneously, the primary chloride at the 4-position provides a site for nucleophilic substitution reactions (SN2), allowing for the introduction of various nucleophiles such as azides, cyanides, or thiolates, thereby extending the carbon chain or introducing new functional groups. The interplay between the aldehyde and the chloride allows for the construction of complex molecular architectures, for instance, through intramolecular cyclization reactions to form heterocyclic compounds.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name 4-Chloro-2-methylbutanal guidechem.com
CAS Number 63483-09-0 guidechem.comchemsrc.com
Molecular Formula C₅H₉ClO guidechem.comchemsrc.com
Molecular Weight 120.577 g/mol guidechem.comchemsrc.com
Appearance Light yellow liquid thermofisher.com
Boiling Point 90 - 92 °C thermofisher.comfishersci.com

This table is interactive. Click on the headers to sort.

Historical Context of Related Alpha-Substituted Aldehyde Chemistry

The chemistry of α-substituted aldehydes is deeply rooted in the history of organic chemistry. One of the earliest and most significant investigations into the reactivity of the α-position of carbonyl compounds was conducted by Arthur Lapworth in the early 1900s. libretexts.org His work on the halogenation of acetone (B3395972) revealed that the reaction rate was independent of the halogen concentration but dependent on the concentrations of the ketone and the acid catalyst. libretexts.org This led to the revolutionary proposal of an enol intermediate, a concept that is now fundamental to understanding the reactivity of carbonyl compounds. libretexts.org These kinetic studies were among the first mechanistic investigations in organic chemistry and laid the groundwork for our modern understanding of reactions at the α-carbon. libretexts.org

Another cornerstone of aldehyde chemistry is the aldol reaction, which combines two carbonyl compounds to form a β-hydroxy carbonyl product. wikipedia.org This reaction, first discovered with aldehydes due to their higher reactivity compared to ketones, has become a paradigmatic method for carbon-carbon bond formation. wikipedia.org

In more recent decades, the field has expanded significantly, particularly with the rise of organocatalysis. The development of catalysts for the enantioselective α-functionalization of aldehydes has provided powerful tools for synthesizing chiral molecules. mdpi.comnih.gov These methods allow for the direct and efficient creation of α-substituted aldehydes, which are valuable precursors in the synthesis of natural products, pharmaceuticals, and other fine chemicals. mdpi.comnih.gov The continuous evolution of synthetic methods for creating and utilizing α-substituted aldehydes underscores their enduring importance in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63483-09-0

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

4-chloro-2-methylbutanal

InChI

InChI=1S/C5H9ClO/c1-5(4-7)2-3-6/h4-5H,2-3H2,1H3

InChI Key

RKGRKVOYHNAUAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Methylbutyraldehyde and Its Stereoisomers

Conventional Synthetic Routes to 4-Chloro-2-methylbutyraldehyde

Conventional approaches to synthesizing this compound and similar halogenated aldehydes typically involve the functional group transformation of precursors like esters and alcohols.

The partial reduction of esters to aldehydes is a critical transformation in organic chemistry. acs.org For halogenated esters, this requires a reducing agent that is chemoselective, meaning it will reduce the ester group without affecting the carbon-halogen bond.

A common and effective reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.com This reagent can successfully reduce esters to aldehydes, particularly when the reaction is conducted at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. commonorganicchemistry.comchemistrysteps.com The low temperature stabilizes the hemiacetal intermediate, which is then hydrolyzed during workup to yield the final aldehyde product. chemistrysteps.com

Another class of reagents for this transformation is sterically hindered hydrides, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgwikipedia.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄), which typically reduces esters all the way to primary alcohols. libretexts.org The reduced reactivity of LiAlH(Ot-Bu)₃ allows for the isolation of the intermediate aldehyde. libretexts.org

ReagentTypical ConditionsSubstrate ClassOutcome
Diisobutylaluminium hydride (DIBAL-H) Low temperature (e.g., -78 °C) followed by hydrolysis. commonorganicchemistry.comchemistrysteps.comEstersAldehyde
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) Anhydrous conditions.Acid Chlorides, EstersAldehyde

The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. chemguide.co.uk When the alcohol is halogenated, such as with 4-chloro-2-methyl-1-butanol, the choice of oxidant is crucial to avoid side reactions or over-oxidation to the carboxylic acid. byjus.com

Mild oxidizing agents are preferred for this conversion. chemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent that effectively oxidizes primary alcohols to aldehydes without significant further oxidation. chemistrysteps.comlibretexts.org Similarly, Dess-Martin periodinane (DMP) is another modern and efficient reagent that offers advantages such as high yields and mild, non-acidic reaction conditions. chemistrysteps.comlibretexts.org Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activator like oxalyl chloride, is also a reliable method. chemistrysteps.comorganic-chemistry.org

A patented process describes the synthesis of 4-chloro-2-methyl-butanal from 1,1-dimethoxy-4-hydroxy-butane. google.com This process involves reacting the starting material with carbon tetrachloride and triphenylphosphine (B44618) to form 1,1-dimethoxy-4-chloro-2-methyl-butane, which is subsequently hydrolyzed in an acidic medium to yield the target this compound. google.com

Reagent/MethodDescriptionApplication
Pyridinium chlorochromate (PCC) A milder version of chromic acid that converts primary alcohols to aldehydes. libretexts.orgOxidation of primary alcohols. libretexts.org
Dess-Martin Periodinane (DMP) An oxidant known for high yields and mild, non-acidic conditions. libretexts.orgOxidation of primary alcohols. libretexts.org
Swern Oxidation Uses DMSO and an activator (e.g., oxalyl chloride) for mild oxidation. chemistrysteps.comorganic-chemistry.orgOxidation of primary and secondary alcohols. organic-chemistry.org

The synthesis of aldehydes from primary alcohols is a cornerstone of organic chemistry. libretexts.org The primary challenge is preventing the subsequent oxidation of the aldehyde to a carboxylic acid. chemguide.co.uklibretexts.org This is typically achieved in two ways: using a mild oxidizing agent that is not powerful enough to oxidize aldehydes, or physically removing the aldehyde from the reaction mixture as it forms. libretexts.org

Common mild oxidants include PCC, Pyridinium dichromate (PDC), and reagents used in Swern and DMP oxidations. chemistrysteps.com Stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, will typically lead to the formation of a carboxylic acid unless the aldehyde product is distilled off immediately upon formation. chemguide.co.uklibretexts.org The choice of reagent depends on the specific substrate, its functional group tolerance, and the desired scale of the reaction. chemistrysteps.com

Asymmetric and Enantioselective Synthesis of Chiral this compound and its Analogs

The development of methods to synthesize chiral molecules is a major focus of modern chemistry, particularly for applications in pharmaceuticals and materials science. For a molecule like this compound, the stereocenter is at the C2 position.

Biocatalysis offers a powerful route to chiral compounds under mild and environmentally benign conditions. Enzymes can exhibit high levels of stereoselectivity. For the synthesis of optically active aldehydes, several classes of enzymes are relevant.

Carboxylic acid reductases (CARs) are enzymes that can convert a range of carboxylic acids, including those with halogen substitutions, into their corresponding aldehydes. nih.gov These enzymes require cofactors like ATP and NADPH, which can be recycled in cell-free systems to make the process more economical. nih.gov Halogenases are another class of enzymes that can introduce halogen atoms into organic molecules with high regioselectivity, providing a potential route to chiral halogenated precursors. nih.govspringerprofessional.de Furthermore, alcohol dehydrogenases can be used for the enantioselective oxidation of racemic alcohols or the reduction of prochiral ketones to produce chiral alcohols, which can then be converted to the desired chiral aldehyde. acs.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. One of the significant breakthroughs in this area is the direct, enantioselective α-chlorination of aldehydes. acs.orgnih.govnih.gov This reaction provides access to optically active α-chloro aldehydes, which are valuable chiral building blocks. organic-chemistry.orgacs.org

This transformation can be achieved using simple chiral amine catalysts, such as L-proline amides or (2R,5R)-diphenylpyrrolidine, with N-chlorosuccinimide (NCS) as the chlorine source. acs.orgnih.govorganic-chemistry.org The reaction proceeds via an enamine intermediate, allowing the catalyst to control the facial selectivity of the electrophilic chlorination. acs.org This methodology has been shown to work for a variety of aldehydes, affording the corresponding α-chloro aldehydes in high yields (up to 99%) and with high enantioselectivity (up to 95% ee). acs.orgnih.gov The resulting chiral α-chloro aldehydes can be readily transformed into other important chiral molecules, such as α-chloro alcohols, epoxides, and nonproteinogenic amino acids, without loss of optical purity. acs.orgnih.gov

CatalystChlorine SourceSolventYieldEnantiomeric Excess (ee)
l-proline amide N-chlorosuccinimide (NCS)Dichloroethane (DCE)HighUp to 95%
(2R,5R)-diphenylpyrrolidine N-chlorosuccinimide (NCS)Dichloroethane (DCE)HighUp to 94%
Imidazolidinone Perchlorinated quinone-HighHigh

Chiral Catalyst-Mediated Stereoselective Transformations

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral carbonyl compounds. nih.govnih.gov These methods often rely on the formation of transient chiral enamines or iminium ions from the reaction of a chiral amine catalyst with an aldehyde or ketone. cardiff.ac.uk This activation mode allows for highly stereocontrolled bond formations.

One plausible organocatalytic approach to synthesize a precursor for chiral this compound is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by further transformations. For instance, a chiral diarylprolinol silyl (B83357) ether catalyst can facilitate the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes with high enantioselectivity. nih.gov A subsequent functional group manipulation of the resulting aldehyde could lead to the desired product.

Another relevant strategy is the stereoselective α-functionalization of aldehydes. For example, the enantioselective α-chlorination of aldehydes can be achieved using organocatalysts. While the direct α-chlorination of a 2-methyl-substituted aldehyde might be challenging, a related transformation, the enantioselective α-chlorination of β-keto esters, has been demonstrated using hybrid amide-based Cinchona alkaloid catalysts, achieving high yields and enantioselectivities. acs.org This suggests the potential for developing catalytic systems for the direct asymmetric chlorination of substituted aldehydes.

A hypothetical two-step approach could involve:

Asymmetric Michael Addition: An organocatalytic Michael addition of a methyl organometallic reagent to 3-chloropropenal to introduce the chiral center at the 2-position.

Functional Group Interconversion: Subsequent reduction of the double bond would yield the target molecule.

Alternatively, an asymmetric aldol (B89426) reaction between propanal and a suitable three-carbon electrophile, mediated by a chiral catalyst, could establish the desired stereochemistry. The resulting β-hydroxy aldehyde could then be converted to the target chloro-aldehyde.

Table 1: Representative Organocatalytic Transformations Relevant to the Synthesis of Chiral Aldehydes

Reaction TypeCatalystSubstrate ExampleProductEnantiomeric Excess (ee)
Asymmetric Michael AdditionDiarylprolinol silyl etherα,β-Unsaturated aldehydeδ-Keto aldehydeExcellent
Asymmetric α-ChlorinationHybrid Cinchona alkaloidβ-Keto esterα-Chloro-β-keto esterUp to 97%

The data in this table is representative of the reaction types and may not be specific to the synthesis of this compound.

Biocatalytic Strategies for Chiral Aldehyde Precursors

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. researchgate.net Enzymes, such as oxidoreductases, can catalyze reductions of prochiral ketones and aldehydes to chiral alcohols with high enantiopurity. nih.govnih.gov

A key strategy for obtaining chiral this compound is through the biocatalytic reduction of a suitable precursor. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate is a well-established process. harvard.edu This chiral hydroxy ester can then be chemically converted to the target aldehyde. The subsequent steps would involve the introduction of the methyl group at the 2-position and oxidation of the alcohol to the aldehyde.

Alternatively, alcohol dehydrogenases (ADHs) can be employed for the stereoselective oxidation of a diol precursor. For instance, a 2-methyl-1,4-butanediol (B1595762) could be selectively oxidized at the primary alcohol in the 4-position, followed by chlorination and oxidation of the remaining alcohol. The use of whole-cell biocatalysts or isolated enzymes can be tailored to achieve the desired stereoselectivity. asm.org

Recent advances in enzyme engineering and the use of multi-enzyme cascades open up possibilities for more direct biocatalytic routes to chiral aldehydes. researchgate.net For instance, a carboxylic acid reductase (CAR) could potentially convert a substituted carboxylic acid directly to the corresponding aldehyde. nih.gov

Table 2: Biocatalytic Reduction of Ketones to Chiral Alcohols

Enzyme TypeSubstrateProductEnantiomeric Excess (ee)
Carbonyl ReductaseEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutyrate>99%
Alcohol DehydrogenaseProchiral ketonesChiral secondary alcoholsOften >99%

This table presents examples of biocatalytic reductions that produce chiral alcohol precursors.

Chiral Auxiliary Directed Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com The auxiliary is temporarily attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations and aldol reactions. harvard.eduresearchgate.net A potential synthesis of a stereoisomer of this compound using an Evans auxiliary could proceed as follows:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl imide.

Asymmetric Alkylation: The enolate of the imide is generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with a 2-chloroethyl electrophile (e.g., 1-bromo-2-chloroethane). The steric hindrance of the auxiliary directs the electrophile to the opposite face of the enolate, establishing the stereocenter at the α-position.

Auxiliary Removal: The chiral auxiliary is subsequently cleaved under mild conditions, for example, by reduction with lithium borohydride (B1222165), to afford the corresponding chiral alcohol.

Oxidation: The resulting chiral alcohol is then oxidized to the target aldehyde using a standard oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

This methodology allows for the predictable and controlled synthesis of the desired stereoisomer. bath.ac.uk

Table 3: Asymmetric Alkylation using Evans Oxazolidinone Auxiliary

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl imideAlkyl halideTypically >95:5

This table illustrates the high diastereoselectivity achievable with Evans auxiliaries in asymmetric alkylation reactions.

Asymmetric Methylation in Related Systems

Asymmetric methylation is a fundamental transformation for creating chiral centers bearing a methyl group. While direct catalytic asymmetric methylation of aldehydes can be challenging, several indirect methods have been developed.

One effective strategy is the copper-catalyzed asymmetric methylation of α,β-unsaturated carbonyl compounds. In the context of synthesizing this compound, one could envision a starting material like 4-chlorocrotonaldehyde. The conjugate addition of a methyl group from an organometallic reagent, such as a Grignard reagent or an organozinc compound, in the presence of a chiral copper-phosphine complex, could introduce the methyl group at the 2-position with high enantioselectivity. nih.gov

Another approach involves the asymmetric methylation of a precursor ketone. For example, a β-keto ester could be asymmetrically methylated, followed by decarboxylation and functional group manipulations to arrive at the target aldehyde. Dinuclear zinc complexes with chiral ligands have also been shown to be effective catalysts for the asymmetric methylation of aromatic aldehydes, which could potentially be adapted for aliphatic aldehydes. rsc.org

Table 4: Catalytic Asymmetric Methylation Approaches

Reaction TypeCatalyst SystemSubstrate TypeEnantioselectivity
Conjugate AdditionCu-chiral phosphineα,β-Unsaturated aldehydeGood to excellent
Aldehyde MethylationDinuclear Zn-chiral ligandAromatic aldehydeUp to 99% ee

The data reflects the potential of these methods for asymmetric methylation in related systems.

Multi-component Reactions and Convergent Syntheses involving this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org While a direct MCR for this compound is not readily apparent, MCRs can be employed to synthesize highly functionalized precursors. For instance, a Mannich-type reaction involving an aldehyde, an amine, and a compound with an active methylene (B1212753) group could be adapted to build a carbon skeleton that can be further elaborated to the target molecule. mdpi.com

A more practical approach for a molecule of this complexity is a convergent synthesis. scholarsresearchlibrary.com In a convergent strategy, different fragments of the target molecule are synthesized independently and then coupled together in the final stages. This approach is often more efficient for multi-step syntheses than a linear sequence.

A potential convergent synthesis of this compound could involve:

Fragment A Synthesis: Preparation of a chiral 2-methyl-4-pentenal (B1615568) precursor using one of the stereoselective methods described above (e.g., via a chiral auxiliary).

Fragment B Synthesis: Preparation of a suitable chloro-functionalized building block.

Fragment Coupling: A cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to join the two fragments. Subsequent functional group transformations would then lead to the final product.

Reaction Pathways and Mechanistic Investigations Involving 4 Chloro 2 Methylbutyraldehyde

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde is influenced by steric hindrance and electronic effects; the α-methyl group in 4-chloro-2-methylbutyraldehyde presents a degree of steric hindrance compared to unbranched aldehydes. libretexts.org

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. libretexts.org The reaction of this compound with an organometallic reagent is expected to produce a secondary alcohol after an acidic workup.

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. masterorganicchemistry.com This attack forms a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation, typically with a dilute acid like H₃O⁺, yields the final alcohol product. libretexts.org A potential complication in this reaction is the presence of the chloride on the γ-carbon. A strong organometallic base could potentially induce elimination or other side reactions, although direct addition to the more reactive aldehyde carbonyl is the expected primary pathway.

Due to the existing chiral center at the α-carbon and the formation of a new stereocenter at the carbonyl carbon, the product of this reaction would be a mixture of diastereomers. The facial selectivity of the nucleophilic attack is influenced by the steric bulk of the α-methyl group. While specific research on this compound is not detailed in the available literature, studies on similar chiral aldehydes show that the stereochemical outcome can be predicted by models such as Cram's rule, though experimental verification is necessary.

ReactantReagentIntermediateProduct
This compound1. R-MgX or R-Li2. H₃O⁺Tetrahedral Alkoxide5-Chloro-3-methyl-substituted-2-pentanol

Hydride Reductions

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of aldehydes to primary alcohols. chemicalbook.com These reagents act as a source of the hydride ion (H⁻), which serves as the nucleophile. chemicalbook.com The reduction of this compound is expected to yield 4-chloro-2-methyl-1-butanol.

The mechanism begins with the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. pressbooks.pub For every mole of NaBH₄ or LiAlH₄, four moles of the aldehyde can theoretically be reduced. The reaction is completed by a workup step where a proton source (like water or dilute acid) is added to protonate the alkoxide, yielding the primary alcohol. pressbooks.pub LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents, necessitating a two-step procedure (first, reaction in an aprotic solvent like diethyl ether, followed by an acidic workup). chemicalbook.com NaBH₄ is less reactive and can be used in protic solvents like methanol (B129727) or ethanol. chemicalbook.com

ReactantReagentExpected ProductProduct Class
This compound1. LiAlH₄2. H₃O⁺4-Chloro-2-methyl-1-butanolPrimary Alcohol
This compoundNaBH₄, CH₃OH4-Chloro-2-methyl-1-butanolPrimary Alcohol

Cyanide Additions

The addition of hydrogen cyanide (HCN) to an aldehyde forms a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. libretexts.org This reaction is a versatile method for carbon chain extension. The reaction with this compound would produce 2-hydroxy-5-chloro-3-methylpentanenitrile.

The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than HCN. youtube.com A small amount of base is used to deprotonate HCN, generating CN⁻ which then attacks the carbonyl carbon. youtube.com This nucleophilic addition results in a tetrahedral cyanoalkoxide intermediate. This intermediate is subsequently protonated by a molecule of undissociated HCN, regenerating the cyanide ion catalyst and forming the cyanohydrin product. acs.org For safety, the reaction is often performed by adding acid to a mixture of the aldehyde and sodium or potassium cyanide, generating HCN in situ. youtube.com

ReactantReagentIntermediateExpected Product
This compoundNaCN, H₂SO₄ (catalytic)Cyanoalkoxide2-Hydroxy-5-chloro-3-methylpentanenitrile

Carbon-Carbon Bond Forming Reactions

Aldol (B89426) Reactions with Chlorinated Aldehydes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate ion (the nucleophile) to a carbonyl compound (the electrophile). researchgate.net The product is a β-hydroxy aldehyde or ketone, known as an aldol. For an aldehyde like this compound, which possesses an α-hydrogen, it can act as the enolate precursor. However, due to steric hindrance at the α-position, it may react more readily as an electrophile in a crossed aldol reaction.

Asymmetric organocatalysis, often using small chiral organic molecules like the amino acid L-proline, has become a powerful tool for controlling the stereochemistry of the aldol reaction. acs.orgsfu.ca Research has demonstrated the utility of proline-catalyzed tandem reactions involving the α-chlorination of aldehydes followed by an aldol reaction. sfu.ca These studies show that chlorinated aldehydes are viable substrates in organocatalytic aldol additions. acs.org

In a hypothetical organocatalytic crossed aldol reaction where this compound acts as the electrophile, the catalyst (e.g., proline) would first react with a donor ketone (e.g., acetone) to form a nucleophilic enamine intermediate. This enamine would then attack the carbonyl carbon of the this compound. Subsequent hydrolysis would release the aldol product and regenerate the catalyst. The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions, often yielding products with high diastereoselectivity and enantioselectivity. acs.org

Although general studies on chlorinated aldehydes in organocatalytic aldol reactions exist, specific research detailing the performance and stereochemical outcomes for this compound as a substrate was not found in the surveyed literature.

ElectrophileNucleophile PrecursorCatalystKey IntermediateExpected Product Class
This compoundKetone (e.g., Acetone)L-ProlineEnamineβ-Hydroxy Ketone

Baylis-Hillman Reactions with Halogenated Aldehydes

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgnrochemistry.com The reaction with halogenated aldehydes like this compound yields densely functionalized molecules. wikipedia.org

The generally accepted mechanism involves three key steps:

Michael addition of the nucleophilic catalyst (e.g., DABCO) to the activated alkene to form a zwitterionic enolate. princeton.eduorganic-chemistry.org

Aldol addition of the enolate to the aldehyde, in this case, this compound. nrochemistry.comprinceton.edu

Elimination of the catalyst to afford the allylic alcohol product. nrochemistry.com

The rate-determining step is typically the aldol addition. princeton.edu The presence of the electron-withdrawing halogen atom in the aldehyde can influence the reaction rate. While the reaction is known for being slow, various methods have been developed to accelerate it, including the use of different catalysts and co-catalysts. wikipedia.orgasianpubs.org

Alkylation Reactions, including α-alkylation of branched aldehydes

The α-alkylation of branched aldehydes is a valuable method for the construction of quaternary carbon centers. nih.gov In the case of this compound, which is an α-branched aldehyde, this reaction would lead to the formation of a chiral center at the α-position.

Enantioselective α-alkylation of aldehydes can be achieved using organocatalysis. For instance, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes. nih.gov The proposed mechanism involves the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as a nucleophile, attacking the alkylating agent. The catalyst controls the stereochemistry of the newly formed stereocenter. nih.gov

A proposed mechanism for the α-alkylation of this compound would involve:

Formation of an enamine between the aldehyde and a chiral primary amine catalyst.

Nucleophilic attack of the enamine on an electrophile.

Hydrolysis of the resulting iminium ion to release the α-alkylated aldehyde and regenerate the catalyst.

Heterocyclic Ring Formations

Fischer Indole (B1671886) Synthesis Derivatives, exemplified by Pyrrolo[2,3-b]indoles from aromatic hydrazines

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com This reaction can be adapted to synthesize more complex heterocyclic systems. The reaction of an appropriate aromatic hydrazine (B178648) with this compound can lead to the formation of indole derivatives.

The mechanism involves the following key steps:

Formation of a phenylhydrazone from the reaction of the aromatic hydrazine and the aldehyde. wikipedia.org

Tautomerization to an enamine. alfa-chemistry.com

A jk-sci.comjk-sci.com-sigmatropic rearrangement (a Claisen-like rearrangement). wikipedia.org

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.org

By using a substituted hydrazine, this synthesis can be extended to produce derivatives like pyrrolo[2,3-b]indoles. The specific structure of the final heterocyclic product would depend on the structure of the starting hydrazine.

Table 2: Stages of the Fischer Indole Synthesis

StageDescription
1. Hydrazone Formation Condensation of arylhydrazine with this compound.
2. Tautomerization The hydrazone tautomerizes to the corresponding ene-hydrazine.
3. Sigmatropic Rearrangement A jk-sci.comjk-sci.com-sigmatropic rearrangement occurs.
4. Cyclization & Aromatization The intermediate cyclizes and eliminates ammonia to form the indole ring.

Pictet-Spengler Reactions with Carbonyl Compounds

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nrochemistry.comchemeurope.com When the β-arylethylamine is tryptamine (B22526) or a related derivative, the product is a tetrahydro-β-carboline.

The reaction of a suitable β-arylethylamine with this compound would proceed via the following mechanism:

Formation of a Schiff base (iminium ion) from the amine and the aldehyde under acidic conditions. depaul.eduyoutube.com

Electrophilic attack of the iminium ion on the electron-rich aromatic ring (intramolecular electrophilic substitution). nrochemistry.comyoutube.com

Deprotonation to restore aromaticity and form the heterocyclic ring system. depaul.eduyoutube.com

The Pictet-Spengler reaction is a powerful tool for the synthesis of a wide variety of alkaloids and other biologically active heterocyclic compounds. mdpi.comorganicreactions.org The nature of the substituents on both the β-arylethylamine and the aldehyde influences the reactivity and the structure of the final product. jk-sci.comchemeurope.com

Oxidation and Condensation Reactions

Aldehydes are readily oxidized to form carboxylic acids, and this is a fundamental reaction pathway. For halogenated aldehydes, the reaction proceeds similarly, with the aldehyde group being the primary site of oxidation. The presence of the chlorine atom can influence the reaction rate and may require specific conditions to avoid side reactions.

Condensation reactions are another important class of reactions for aldehydes, leading to the formation of larger molecules. wikipedia.org These reactions, which can be catalyzed by acids or bases, involve the combination of two molecules, often with the elimination of a small molecule like water. wikipedia.orgpressbooks.pub Aldol condensation, for example, occurs in aldehydes that possess an alpha-hydrogen, leading to the formation of β-hydroxy aldehydes. byjus.com In a cross-aldol condensation, two different aldehydes react, potentially yielding a mixture of up to four products if both reactants have α-hydrogens. learncbse.in

The general mechanism for base-catalyzed aldol condensation involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule.

Table 1: Key Features of Aldehyde Condensation Reactions

Reaction TypeDescriptionKey IntermediateCatalyst
Aldol CondensationDimerization of an aldehyde containing an α-hydrogen.Enolate ionBase or Acid
Cross-Aldol CondensationCondensation between two different aldehydes.Enolate ion(s)Base or Acid

**3.5. Rearrangement and Decomposition Pathways

The retro-ene reaction is the reverse of the ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and an electron-deficient multiple bond (the enophile). acs.orgwikipedia.org The ene reaction results in the formation of a new sigma bond with a 1,5-hydrogen shift and migration of the double bond. wikipedia.org

Retro-ene reactions typically occur at elevated temperatures and can lead to the fragmentation of the molecule. organic-chemistry.org For aldehydes, particularly unsaturated aldehydes which can act as enophiles, this pathway can be a significant decomposition route under thermal stress. organic-chemistry.org The reaction proceeds through a concerted, cyclic transition state. While the forward ene reaction is common, the retro-ene process is observed when thermodynamically stable molecules like carbon dioxide or dinitrogen can be eliminated. wikipedia.org Studies on unsaturated ketones have shown that a reverse ene-process can occur, leading to incomplete reaction conversions. rsc.org Theoretical calculations on related systems suggest that the activation barriers for certain retro-ene type processes can be low, making them facile reactions. acs.org

Gas-Phase Reactions of Halogenated Aldehydes

In the gas phase, the chemistry of halogenated aldehydes is often dominated by reactions initiated by halogen atoms. copernicus.org A primary reaction pathway is the abstraction of the relatively weakly bonded hydrogen atom from the aldehyde group. copernicus.org This initial abstraction leads to the formation of an acyl radical.

Subsequent reactions of this acyl radical can lead to various products. For instance, in the presence of oxygen, a shorter-chain aldehyde can be formed along with the release of carbon dioxide. copernicus.org Another possibility is the separation of the carbonyl group, leading to the release of carbon monoxide, or its oxidation to a carboxylic acid. copernicus.org The presence of halogen atoms can also lead to the formation of acyl hypohalites, which can undergo decarboxylation. copernicus.org

Table 2: Potential Gas-Phase Reaction Products of Halogenated Aldehydes

ReactantPrimary ProcessPotential Products
Halogenated Aldehyde + Halogen AtomHydrogen AbstractionAcyl Radical, Hydrogen Halide
Acyl Radical + O₂Oxidation/DecompositionShorter Aldehyde, CO₂, CO, Carboxylic Acid

Decarbonylative Alkylative Esterification

Decarbonylative alkylative esterification is a synthetic methodology where an aldehyde is converted into an ester with the concurrent loss of the carbonyl group (as carbon monoxide) and the addition of an alkyl group. proquest.com This transformation is typically catalyzed by transition metals, such as cobalt. proquest.com

The general process involves the use of an aliphatic aldehyde as an alkyl source. proquest.com A proposed mechanism begins with a radical initiator abstracting the aldehydic hydrogen, leading to the formation of an acyl radical. This is followed by decarbonylation to generate an active alkyl radical. proquest.com This alkyl radical can then participate in further reactions, such as addition to an alkene, ultimately leading to the formation of a chain-elongated ester. proquest.com This reaction is attractive in organic synthesis as it utilizes inexpensive and readily available aldehydes to build more complex molecular frameworks. proquest.com

Applications of 4 Chloro 2 Methylbutyraldehyde As a Key Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant benchmark in organic chemistry, often requiring innovative strategies and versatile building blocks. While direct citation of 4-Chloro-2-methylbutyraldehyde in a vast number of total syntheses is not widespread, its potential as a precursor can be inferred from the synthesis of related complex molecules. For instance, in the enantioselective total synthesis of (-)-candelalide A, a novel blocker of the voltage-gated potassium channel Kv1.3, aldehydes are key components in the construction of the intricate decalin core of the molecule. acs.orgnih.govacs.org The synthesis of such complex natural products often involves the strategic use of functionalized building blocks to introduce specific stereocenters and reactive handles for further transformations. The chloro- and methyl-substituted stereocenter in this compound makes it an attractive candidate for the synthesis of fragments of such complex natural products.

The general approach to synthesizing these types of molecules often involves a convergent strategy, where different complex fragments of the target molecule are synthesized independently and then coupled together in the later stages. lookchem.com Aldehydes are frequently employed in these coupling reactions, for example, in Wittig-type reactions or aldol (B89426) additions, to form new carbon-carbon bonds and build up the molecular framework.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are of significant interest in the pharmaceutical and agrochemical industries. The chiral version of this compound, specifically (S)-4-chloro-2-methyl-butanal, is recognized as an important intermediate in the production of synthetic vitamin E. researchgate.netmdpi.com Vitamin E is a group of lipid-soluble compounds with antioxidant properties, and its synthesis often requires chiral building blocks to obtain the desired stereoisomer with the highest biological activity. frontiersin.orgnih.govnih.gov

Furthermore, derivatives of this aldehyde are precursors to key components of certain agrochemicals. For example, the insecticide fenvalerate, a synthetic pyrethroid, is synthesized from 2-(4-chlorophenyl)-3-methylbutyric acid. herts.ac.uknih.govnih.govwho.int The synthesis of this acid can involve intermediates that are structurally related to this compound, highlighting the importance of this class of compounds in the production of crop protection agents. google.com

Application Area Specific Intermediate/Product Significance
PharmaceuticalSynthetic Vitamin E(S)-4-chloro-2-methyl-butanal is a key chiral building block.
AgrochemicalFenvalerate (Insecticide)Derivatives are used in the synthesis of the active ingredient.

Role in the Synthesis of Chiral Fine Chemicals

The demand for enantiomerically pure compounds is continually increasing, particularly in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its pharmacological activity. nih.gov Aldehydes are fundamental starting materials for a wide array of asymmetric transformations to produce chiral alcohols, amines, and other valuable intermediates. mdpi.com

Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral molecules. For instance, the enzymatic reduction of related chlorinated ketones, such as 4-chloro-3-oxobutanoic acid methyl ester, yields the corresponding chiral hydroxy ester, (S)-4-chloro-3-hydroxybutanoic acid methyl ester, with high enantiomeric excess. nih.gov This chiral building block is a valuable intermediate for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. Similarly, the biocatalytic reduction of 2-chloro-1-(3-chlorophenyl)ethanone produces (S)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate for anticancer agents. nih.gov These examples underscore the utility of chlorinated chiral building blocks that are structurally analogous to or can be derived from this compound in the synthesis of high-value chiral fine chemicals.

Biosynthetic Relevance of Analogs

While the direct biosynthesis of this compound in organisms has not been extensively documented, the natural occurrence of chlorinated organic compounds is well-established, particularly in marine environments and higher plants. nih.govresearchgate.netresearchgate.net Nature has evolved enzymatic pathways to incorporate chlorine into organic molecules, often imparting them with potent biological activities.

For example, cyanobacteria are known to produce a variety of chlorinated natural products, including chlorinated lactylates. nih.gov The biosynthesis of these compounds involves halogenase enzymes that can chlorinate unactivated carbon centers in fatty acyl chains. nih.gov This suggests the plausibility of biosynthetic pathways for chlorinated aldehydes and their derivatives in certain organisms. The study of these natural processes can provide valuable insights for the development of novel biocatalytic methods for the synthesis of halogenated compounds. The presence of such natural analogs highlights the potential for discovering new bioactive molecules with similar structural features.

Contributions to Imaging Agents and Other Advanced Materials

Chlorinated organic molecules have found applications in the development of advanced materials and diagnostic tools. In the field of medical imaging, positron emission tomography (PET) is a powerful non-invasive technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. The development of novel PET imaging agents is an active area of research.

While there are no direct reports of this compound being used in the synthesis of imaging agents, the incorporation of chlorine and other halogens into PET tracers is a common strategy. For example, chlorinated aromatic compounds have been used as precursors in the synthesis of fluorine-18 (B77423) labeled ligands for imaging neuroreceptors in the brain. researchgate.net The presence of a chlorine atom can influence the pharmacokinetic properties of a molecule and can also serve as a handle for radiolabeling.

In the broader context of material science, aldehydes are used in the synthesis of polymers and resins. The reactivity of the aldehyde group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for polymerization and cross-linking processes. The presence of a chlorine atom in the monomer unit could potentially be used to modify the properties of the resulting material, such as its flame retardancy or its susceptibility to further chemical modification. nih.govrsc.org

Stereochemical Control and Asymmetric Transformations Utilizing 4 Chloro 2 Methylbutyraldehyde

Diastereoselectivity in Aldol (B89426) Reactions

Aldol reactions involving 4-Chloro-2-methylbutyraldehyde are subject to substrate-induced diastereoselection, where the pre-existing chiral center at C-2 directs the stereochemistry of the newly formed stereocenters at the alpha and beta positions of the resulting aldol adduct. When an enolate adds to the carbonyl group of this compound, two new stereocenters are typically generated. The facial selectivity of the nucleophilic attack on the aldehyde is governed by established stereochemical models, such as the Felkin-Anh model.

Enantioselective Catalysis in Functionalization Reactions

Enantioselective catalysis provides a powerful strategy for performing transformations on this compound where the stereochemical outcome is controlled by a chiral catalyst rather than the substrate. This is particularly useful for functionalizing positions that are remote from the existing stereocenter or for reactions where substrate control is weak.

Transition metal-catalyzed C-H functionalization has emerged as a key method for creating complex chiral molecules. nih.gov In reactions involving this compound, a chiral catalyst can differentiate between enantiotopic C-H bonds, leading to the formation of a single enantiomer of the product. Strategies often employ 3d transition metals like cobalt, which are attractive due to their abundance and low toxicity. bohrium.comrsc.org Enantiocontrol can be achieved through several mechanisms: rsc.org

Chiral Ligands: The rational design of chiral ligands, such as chiral phosphines or cyclopentadienyl (B1206354) (Cp) ligands, can create a chiral environment around the metal center, dictating the trajectory of the reactants. bohrium.com

Chiral Acids: Chiral carboxylic acids or chiral phosphoric acids can work in concert with an achiral metal catalyst to control enantioselectivity. rsc.org

Chiral Transient Directing Groups: This strategy involves the temporary installation of a chiral group that directs the catalyst to a specific C-H bond and controls the stereochemistry before being cleaved, simplifying the synthetic process. nih.gov

These catalytic systems can be applied to various transformations, including alkylations, amidations, and other C-C or C-X bond-forming reactions.

Influence of Substrate Chirality on Reaction Outcome, including 1,3-asymmetric induction

Asymmetric induction describes the process by which a chiral feature within a substrate molecule influences the stereochemical outcome of a reaction. wikipedia.org In this compound, the stereocenter at C-2 exerts a powerful directing effect on reactions at the adjacent carbonyl group, an effect known as 1,2-asymmetric induction. This substrate control is a cornerstone of synthesizing complex acyclic molecules. wikipedia.org

Cram/anti-Cram Selectivity in Related Aldehyde Reactions

The prediction of the major diastereomer formed in nucleophilic additions to chiral aldehydes like this compound is a classic problem in stereochemistry. Several models have been developed to rationalize the observed selectivity.

Cram's Rule: An early model that places the largest substituent on the alpha-carbon anti to the incoming nucleophile in a staggered conformation. libretexts.org

Felkin-Anh Model: A more refined and widely accepted model. It positions the largest group (L) perpendicular to the carbonyl bond. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest group and past the smallest group (S). libretexts.orguwindsor.ca For this compound, the groups on the C-2 stereocenter are H (Small), CH₃ (Medium), and CH₂CH₂Cl (Large). The Felkin-Anh model would predict the nucleophile to approach from the face occupied by the hydrogen atom.

ModelPredicted Conformation for AttackResulting Major Product Stereochemistry
Felkin-Anh Nucleophile approaches past the smallest group (H) and anti to the largest group (-CH₂CH₂Cl).Felkin-Anh or "Cram" product

Anti-Cram Selectivity (Chelation Control): In some cases, the product distribution is reversed, leading to what is known as the anti-Cram product. This often occurs when the alpha- or beta-carbon bears a substituent (like -OR or -NR₂) capable of chelating with the metal cation of the nucleophilic reagent. libretexts.org This chelation locks the substrate in a rigid conformation where the nucleophile is forced to attack from the opposite face compared to the Felkin-Anh prediction. libretexts.orgyoutube.com For this compound, the chlorine atom at C-4 is generally too distant to form a stable five- or six-membered chelate with the carbonyl oxygen and a metal ion, making chelation control an unlikely pathway for simple nucleophilic additions. Therefore, Felkin-Anh selectivity is expected to dominate.

Strategies for Enantiomeric Excess Enhancement

Achieving high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. For reactions involving this compound, several strategies can be employed to enhance the enantiopurity of the products.

Catalyst and Ligand Optimization: In enantioselective catalysis, a systematic screening of chiral ligands, metal precursors, and additives is crucial. Fine-tuning the steric and electronic properties of the catalyst can significantly improve the energy difference between the transition states leading to the two enantiomers, thereby increasing the ee. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be reversibly attached to a molecule derived from this compound to direct a subsequent stereoselective reaction. wikipedia.org For example, converting the aldehyde to an enamine or imine using a chiral amine allows for highly diastereoselective alkylation reactions. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Kinetic Resolution: If a racemic mixture of this compound is used, a chiral catalyst or reagent can be employed that reacts faster with one enantiomer than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

Reaction Condition Optimization: Factors such as temperature, solvent, and concentration can have a profound impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher ee. elsevierpure.com The choice of solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.

Stereospecificity and Stereoselectivity in Reaction Design

Understanding the distinction between stereospecificity and stereoselectivity is fundamental to designing synthetic routes that provide precise control over stereochemistry. masterorganicchemistry.com

Stereoselective Reaction: A reaction in which a single starting material has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.comslideshare.net Most of the asymmetric transformations involving this compound are stereoselective. For example, the reduction of the carbonyl group with a hydride reagent will preferentially form one of the two possible diastereomeric alcohols due to the directing influence of the C-2 stereocenter. youtube.com The reaction selects one stereochemical pathway over the other.

Stereospecific Reaction: A reaction in which stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.comslideshare.net The stereochemistry of the product is specifically determined by the stereochemistry of the reactant. A classic example is the Sₙ2 reaction. If (R)-4-Chloro-2-methylbutyraldehyde were subjected to a reaction that proceeds via an Sₙ2 mechanism at a new chiral center, the resulting product's configuration would be specifically determined by the starting material's configuration and the reaction mechanism (e.g., inversion of configuration). youtube.com All stereospecific reactions are inherently stereoselective, but the reverse is not true. slideshare.net

In designing a synthesis, one might choose a stereoselective aldol reaction to set a new stereocenter relative to the existing one in this compound, followed by a stereospecific reduction or substitution to complete a target molecule.

Stereodivergent Synthetic Pathways

Stereodivergent synthesis enables access to all possible stereoisomers of a product from a single set of starting materials, simply by changing the catalyst or reaction conditions. This approach offers maximum flexibility in synthesis. For a reaction involving this compound that generates a new stereocenter, a stereodivergent strategy would allow for the selective formation of either the (R,R) or (R,S) diastereomer (assuming an R-configured starting aldehyde).

This is often achieved using dual catalysis or catalyst-controlled reactions that can override the inherent substrate bias. For instance, in an aldol reaction, one chiral catalyst system might work in concert with the substrate's intrinsic facial bias (a "matched" case) to produce the syn-product with very high diastereoselectivity. A different chiral catalyst could oppose the substrate's bias (a "mismatched" case) and force the reaction to produce the anti-product. nih.gov This allows chemists to tune the reaction outcome to produce the desired diastereomer, regardless of the substrate's inherent preference.

Catalyst SystemInteraction with Substrate ControlPredicted Outcome
Catalyst A Matched PairHigh selectivity for the thermodynamically favored diastereomer (e.g., syn)
Catalyst B Mismatched PairSelectivity is switched to the less favored diastereomer (e.g., anti)

This powerful concept transforms a substrate's stereochemical information from a fixed constraint into a tunable parameter, greatly expanding the synthetic utility of chiral building blocks like this compound.

Advanced Analytical Methodologies in the Research of 4 Chloro 2 Methylbutyraldehyde Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the structural elucidation of 4-Chloro-2-methylbutyraldehyde derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The aldehyde proton (-CHO) is expected to appear as a doublet in the downfield region (typically δ 9.5-9.7 ppm) due to coupling with the adjacent methine proton. The proton at the chiral center (C2) would show a complex multiplet, being coupled to the protons of the methyl group, the aldehyde, and the adjacent methylene (B1212753) group. The diastereotopic protons of the methylene group at C3 would likely appear as distinct multiplets, and the terminal methyl group at C2 would be a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (around 200-205 ppm). Other key signals include the carbon atom bearing the chlorine (C4) and the chiral carbon (C2).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures like 2-methylbutyraldehyde. nih.govnist.gov

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.6 - 9.7Doublet (d)
Methylene (-CH₂Cl)3.5 - 3.7Multiplet (m)
Methine (-CH-)2.2 - 2.4Multiplet (m)
Methylene (-CH₂-)1.6 - 1.8Multiplet (m)
Methyl (-CH₃)1.1 - 1.2Doublet (d)

Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netrsc.org The spectrum of this compound is characterized by two prominent absorption bands:

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹.

A band in the 600-800 cm⁻¹ region corresponding to the carbon-chlorine (C-Cl) stretching vibration.

Additional bands for C-H stretching and bending vibrations would also be present, confirming the aliphatic nature of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its stereochemical purity.

Gas Chromatography (GC) Gas chromatography is a primary method for assessing the chemical purity of volatile compounds like this compound. nist.govnist.gov The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A single, sharp peak on the chromatogram typically indicates a high degree of purity.

Enantiomeric Excess (ee) Determination Since this compound is a chiral molecule, determining the ratio of its enantiomers is critical, especially in asymmetric synthesis.

Chiral Gas Chromatography: This is the most direct method for determining enantiomeric excess. It utilizes a special column containing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks.

Optical Methods: Techniques based on circular dichroism (CD) spectroscopy can also be employed, often after converting the aldehyde into a suitable derivative. nih.govrsc.org The differential absorption of left and right-handed circularly polarized light by the chiral molecules allows for the quantification of the enantiomeric composition. nih.govrsc.org

Table 2: Chromatographic Methods and Their Applications

MethodPrincipleApplication
Gas Chromatography (GC)Separation based on volatility and interaction with a non-chiral stationary phase.Determination of chemical purity.
Chiral Gas Chromatography (Chiral GC)Separation based on differential diastereomeric interactions with a chiral stationary phase.Determination of enantiomeric excess (ee).

Elemental Analysis and Mass Spectrometry

These methods provide crucial information about the elemental composition and molecular weight of the compound.

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. nist.govnist.gov

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the spectrum of this compound would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will appear as a pair of signals, (M)⁺ and (M+2)⁺, with a characteristic 3:1 intensity ratio.

Fragmentation Pattern: Common fragmentation pathways for aliphatic aldehydes include alpha-cleavage (loss of the -CHO group or an H atom) and McLafferty rearrangement. The presence of the chlorine atom also influences fragmentation, with a potential loss of HCl or a chlorine radical.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₅H₉ClO). uni-marburg.de

Elemental Analysis Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in a purified sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₅H₉ClO) to verify the compound's elemental integrity.

Table 3: Theoretical Elemental Composition and Mass Spectrometry Data for C₅H₉ClO

Analysis TypeParameterTheoretical Value
Elemental Analysis% Carbon (C)49.81%
% Hydrogen (H)7.52%
% Chlorine (Cl)29.40%
% Oxygen (O)13.27%
Mass SpectrometryMolecular Weight120.58 g/mol nih.gov
Exact Mass (for ³⁵Cl)120.03419 Da nih.gov
M⁺ / (M+2)⁺ Ratio~ 3:1

X-ray Crystallography for Structural Elucidation of Related Compounds

While this compound is likely a liquid, X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of solid compounds. This technique can be applied to crystalline derivatives of the aldehyde or to solid, related compounds. researchgate.net

For instance, the aldehyde can be converted into a stable, crystalline derivative such as a 2,4-dinitrophenylhydrazone or a semicarbazone. A single crystal of this derivative is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a precise 3D model of the molecule. This model provides unambiguous confirmation of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral center if a suitable derivative is made or if anomalous dispersion is used. The study of related halogenated aldehydes has demonstrated the power of this technique in mapping molecular geometry and intermolecular interactions within the crystal lattice. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-2-methylbutyraldehyde for reproducibility in academic settings?

Methodological Answer: Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, chlorination of 2-methylbutyraldehyde derivatives using reagents like SOCl₂ or PCl₃ under anhydrous conditions can be monitored via thin-layer chromatography (TLC) to track intermediates. Adjusting the molar ratio of chlorinating agents (e.g., 1.2:1 for aldehyde:chlorinating agent) minimizes side reactions like over-chlorination. Post-synthesis purification via fractional distillation (boiling point range: 120–125°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield and purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals for the aldehyde proton (~9.8 ppm, singlet), methyl groups (~1.2–1.5 ppm), and chlorine-substituted carbons (split patterns due to coupling). ¹³C NMR confirms the aldehyde carbon at ~195 ppm .
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion peak (M⁺) at m/z 134 (C₅H₉ClO) and key fragments (e.g., loss of Cl, m/z 99) aid structural confirmation .
  • FT-IR : Strong absorption bands for C=O (~1720 cm⁻¹) and C-Cl (~650 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; if accidental, rinse mouth and seek medical attention .
  • Waste Disposal : Neutralize residual aldehyde with sodium bisulfite before disposing as halogenated organic waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) with exact exchange corrections improve accuracy for thermochemical properties like enthalpy of formation and bond dissociation energies. For example:

  • Atomization Energy : Compare computed values (e.g., 2.4 kcal/mol deviation from experimental data) to validate functional groups.
  • Electrostatic Potential Maps : Identify electrophilic sites (aldehyde carbon) for reactivity studies.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions in reactions .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the aldehyde oxygen increases electrophilicity, but steric hindrance from the 2-methyl group slows nucleophilic attack.
  • Basic Conditions : Aldehydes undergo Cannizzaro disproportionation in strong bases (e.g., NaOH), but the chlorine substituent stabilizes the conjugate base, reducing reactivity. Kinetic studies (pH-dependent rate constants) and isotopic labeling (²H₂O) can track degradation pathways .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Catalytic Asymmetric Chlorination : Use chiral ligands (e.g., BINAP) with Pd catalysts to induce stereoselectivity during chlorination.
  • Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • High-Resolution MS : Resolve ambiguities in molecular ion identification (e.g., distinguishing C₅H₉ClO from isobaric contaminants).
  • Collaborative Reproducibility : Share raw spectral data via open-access platforms (e.g., PubChem) to align community standards .

Q. How does this compound degrade in environmental matrices, and what analytical methods track its persistence?

Methodological Answer:

  • Photodegradation : Simulate sunlight exposure (UV-Vis lamp, λ > 290 nm) and monitor degradation products (e.g., 2-methylbutyric acid) via LC-MS/MS.
  • Microbial Degradation : Use soil slurry assays with GC headspace analysis to quantify CO₂ evolution as a biodegradation marker.
  • Ecotoxicity : Test acute toxicity in Daphnia magna (EC₅₀) to assess environmental risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.